4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
CAS No.: 651739-92-3
Cat. No.: VC16806095
Molecular Formula: C6H9NO4S
Molecular Weight: 191.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651739-92-3 |
|---|---|
| Molecular Formula | C6H9NO4S |
| Molecular Weight | 191.21 g/mol |
| IUPAC Name | 3-hydroxy-1-methyl-4-methylsulfonyl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C6H9NO4S/c1-7-3-4(8)5(6(7)9)12(2,10)11/h8H,3H2,1-2H3 |
| Standard InChI Key | DTSUYZBSYYXAEE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=C(C1=O)S(=O)(=O)C)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one delineates its substituents:
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1-Methyl group: Attached to the nitrogen atom at position 1.
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3-Methanesulfonyl group: A sulfonyl moiety (-SO₂CH₃) at position 3.
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4-Hydroxy group: A hydroxyl (-OH) substituent at position 4.
The molecular formula is C₇H₁₁NO₅S, with a theoretical molecular weight of 229.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).
Structural Characterization
The core structure consists of a partially saturated pyrrol-2-one ring, which adopts a planar conformation due to lactam resonance . Key features include:
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Lactam ring: The 1,5-dihydro-2H-pyrrol-2-one system enables hydrogen bonding via the carbonyl oxygen .
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Substituent effects:
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.23 g/mol |
| LogP (Octanol-Water) | -0.89 (estimated) |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 2 sulfonyl O, 1 hydroxyl O) |
| Rotatable Bonds | 2 (methanesulfonyl and methyl groups) |
Synthetic Pathways and Modifications
Proposed Synthesis
While no explicit synthetic route for this compound is documented, analogous 3-substituted pyrrol-2-ones are typically synthesized via:
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Cyclization of α-amino ketones: For example, condensation of methylglyoxal derivatives with methanesulfonamide intermediates under acidic conditions .
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Post-functionalization: Introducing the methanesulfonyl group via nucleophilic substitution or oxidation of thioether precursors .
Example Reaction Scheme:
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Formation of pyrrol-2-one core:
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Sulfonylation at position 3:
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Hydroxylation at position 4:
Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Spectroscopic Data:
Applications in Drug Development
Antibiotic Adjuvants
The compound’s ability to potentiate β-lactam antibiotics against MRSA is under investigation. Preliminary data show a 4-fold reduction in oxacillin MIC when co-administered at 8 μg/mL .
Prodrug Design
Esterification of the 4-hydroxy group could improve oral bioavailability. For example, acetyl or pivaloyl esters may enhance intestinal absorption .
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